molecular formula C7H4FN3O3 B3100766 5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester CAS No. 1374986-06-7

5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester

Cat. No.: B3100766
CAS No.: 1374986-06-7
M. Wt: 197.12 g/mol
InChI Key: PQPQJBBPHWUAOK-UHFFFAOYSA-N
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Description

5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C7H4FN3O3 and a molecular weight of 197.12 g/mol . This compound is known for its unique structure, which includes a fluorine atom attached to an isoxazole ring fused with a pyrazine ring, and a carboxylic acid methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

    Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

    Substitution: Products would vary depending on the nucleophile used.

    Hydrolysis: The major product would be 5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid.

    Oxidation/Reduction: Products would depend on the specific reaction conditions.

Scientific Research Applications

5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its fluorine atom and other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester: The precursor in the synthesis of the fluorinated compound.

    6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile: Another fluorinated pyrazine derivative.

Uniqueness

5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester is unique due to the presence of both a fluorine atom and an isoxazole ring fused with a pyrazine ring.

Properties

IUPAC Name

methyl 5-fluoro-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPQJBBPHWUAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=NC=C(N=C12)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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